molecular formula C9H6F3N3S B3045868 3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole CAS No. 1153981-93-1

3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole

Cat. No. B3045868
CAS RN: 1153981-93-1
M. Wt: 245.23
InChI Key: WHZCFYQQFJYQDI-UHFFFAOYSA-N
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Description

“3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole” is a compound that belongs to the class of 1,3,4-thiadiazoles . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are known for their various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds are then characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is determined by various methods such as NMR, IR, Raman, mass, and UV spectroscopies . The solid phase structures of these compounds are determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives depend on the substituents present in the molecule. For instance, 3-iodo-5-(phenylethynyl)-1,2,4-thiadiazole or 3,5-bis(phenylethynyl)-1,2,4-thiadiazole could be synthesized selectively depending on reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are determined by their molecular structure and the substituents present in the molecule . These properties can be investigated using various spectroscopic methods and DFT calculations .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new cancer drugs. Additionally, the compound has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole. One direction is to further investigate the mechanism of action of the compound. This will help to better understand how the compound works and how it can be optimized for use in drug development. Another direction is to investigate the potential of the compound for the development of new antibiotics. Finally, more research is needed to investigate the potential of the compound for the treatment of other diseases, such as viral infections.
Conclusion:
This compound is a promising compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. The compound has been found to possess several unique properties that make it a promising candidate for the development of new drugs. However, more research is needed to fully understand the mechanism of action of the compound and to investigate its potential for the treatment of other diseases.

Scientific Research Applications

3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole has been extensively studied for its potential applications in the field of medicine. It has been found to possess several unique properties that make it a promising candidate for the development of new drugs. This compound has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. Additionally, it has been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Safety and Hazards

The safety and hazards associated with 1,3,4-thiadiazole derivatives depend on their biological activity and the specific compounds . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZCFYQQFJYQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656169
Record name 3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1153981-93-1
Record name 3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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